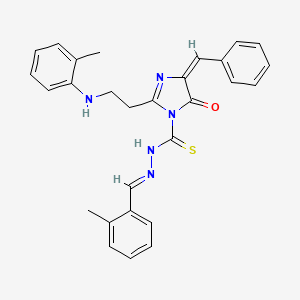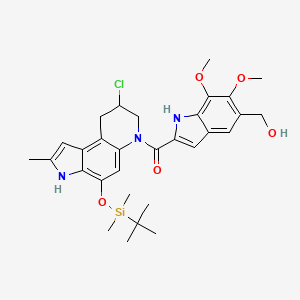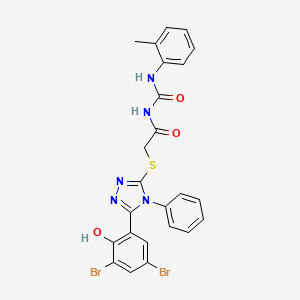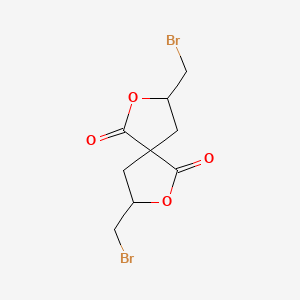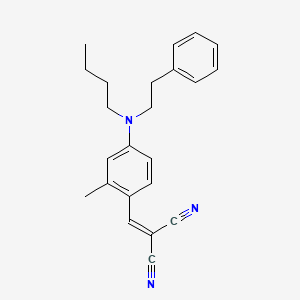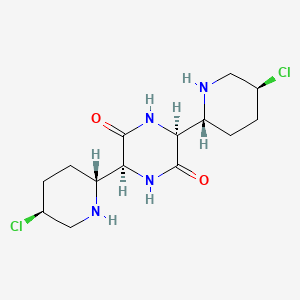
Antibiotic 593A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotic 593A is a natural product known for its potent antitumor properties. It belongs to the class of alkylating agents, which are compounds that can introduce alkyl groups into biologically active molecules, thereby modifying their function. This compound has shown significant promise in the treatment of certain cancers, although it is also associated with some side effects .
準備方法
The synthesis of Antibiotic 593A involves several steps, starting from piperazinedione derived from (S)-asparagine. One of the key intermediates in its synthesis is (S)-3-hydroxypiperidine. The preparation of this intermediate involves a β-lactam intermediate, which is a popular approach among researchers . Another synthetic strategy involves starting from 2,3-diaminopropionic acid, which is then converted into various derivatives .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
化学反応の分析
Antibiotic 593A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
科学的研究の応用
Antibiotic 593A has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Antibiotic 593A involves the formation of a highly reactive aziridinium ion, which can alkylate DNA. This alkylation leads to the formation of covalent adducts with DNA bases, resulting in DNA strand cleavage and ultimately cell death. The primary molecular targets of this compound are the guanine bases in DNA .
類似化合物との比較
Antibiotic 593A is similar to other alkylating agents such as mechlorethamine and chlorambucil. it is unique in its ability to form bicyclic aziridinium ions, which are more reactive than the intermediates formed by other alkylating agents. Other similar compounds include azinomycins and mitomycins, which also have alkylating properties but differ in their specific structures and mechanisms of action .
特性
CAS番号 |
41871-93-6 |
|---|---|
分子式 |
C14H22Cl2N4O2 |
分子量 |
349.3 g/mol |
IUPAC名 |
(3S,6S)-3,6-bis[(2R,5S)-5-chloropiperidin-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C14H22Cl2N4O2/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21)/t7-,8-,9+,10+,11-,12-/m0/s1 |
InChIキー |
GVATXFBCMPDLPO-URIQBSJHSA-N |
異性体SMILES |
C1C[C@@H](NC[C@H]1Cl)[C@H]2C(=O)N[C@H](C(=O)N2)[C@H]3CC[C@@H](CN3)Cl |
正規SMILES |
C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



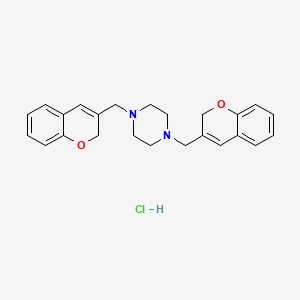
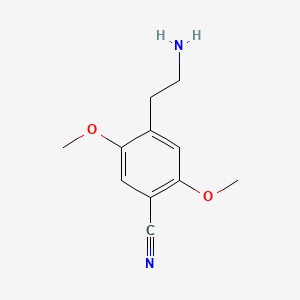
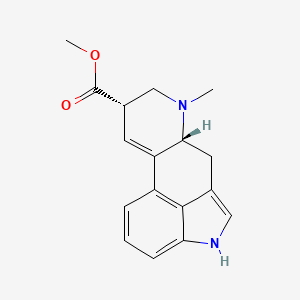
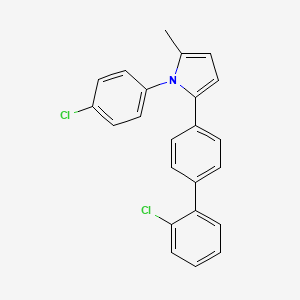
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
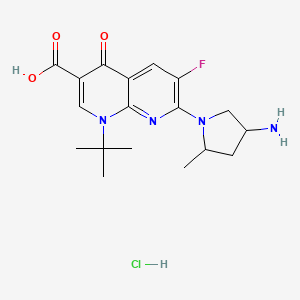
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
